Differentiation via Ortho-Selectivity for Cross-Coupling: 4-Bromo-3-Fluoro vs. 3-Bromo-4-Fluoro Regioisomer
Methyl 4-bromo-3-fluoro-L-phenylalaninate HCl provides a chemically distinct scaffold compared to its positional isomer, such as a 3-bromo-4-fluoro-phenylalanine derivative. The target compound's specific substitution pattern is designed to leverage the bromine atom for robust Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for peptide functionalization. Critically, this compound is used as an intermediate in synthesizing the oxazolidinone antibiotic Tedizolid, highlighting the necessity of the 4-bromo-3-fluoro substitution pattern for generating the correct, active pharmaceutical scaffold . This specific regiochemistry is a required intermediate step for Tedizolid production and cannot be achieved using the 3-bromo-4-fluoro isomer .
| Evidence Dimension | Regiochemical identity for downstream synthetic utility |
|---|---|
| Target Compound Data | 4-Bromo-3-fluoro substitution pattern; intermediate for Tedizolid |
| Comparator Or Baseline | 3-Bromo-4-fluoro-phenylalanine derivative (regioisomer) |
| Quantified Difference | Structural difference in halogen positions determines compatibility with specific synthetic routes (e.g., Tedizolid synthesis) |
| Conditions | Chemical synthesis of oxazolidinone antibiotics |
Why This Matters
The correct regiochemistry is not a matter of optimization; it is a prerequisite for the intended synthetic pathway, directly impacting procurement decisions for pharmaceutical intermediate manufacturing.
